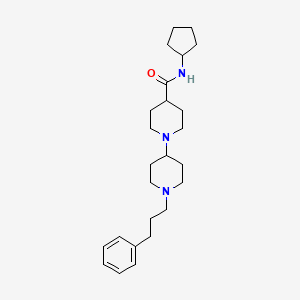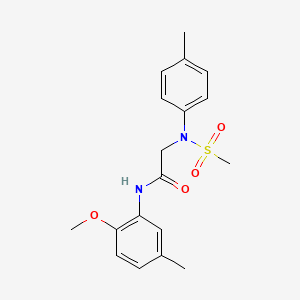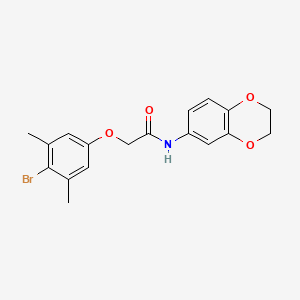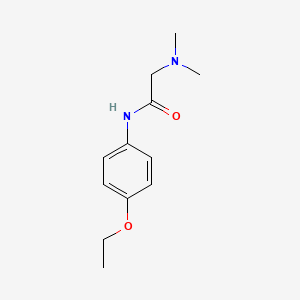
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to modulate the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mécanisme D'action
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide increases the levels of GABA in the brain, leading to a reduction in the activity of neurons and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in addiction and epilepsy. However, one limitation of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the potential use of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in the treatment of addiction and epilepsy. Clinical trials will be needed to determine the safety and efficacy of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in humans. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic potential compared to N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. Finally, further research is needed to understand the long-term effects of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide on the brain and behavior.
Méthodes De Synthèse
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopentanecarbonyl chloride, followed by reaction with 3-phenylpropylamine. The resulting compound is then subjected to various purification steps, including recrystallization and column chromatography, to obtain a pure product.
Applications De Recherche Scientifique
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy.
Propriétés
IUPAC Name |
N-cyclopentyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c29-25(26-23-10-4-5-11-23)22-12-19-28(20-13-22)24-14-17-27(18-15-24)16-6-9-21-7-2-1-3-8-21/h1-3,7-8,22-24H,4-6,9-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVQPCISSUGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)
